N-(2,4-dichloro-5-isopropoxyphenyl)-3-methoxybenzenecarboxamide
Description
N-(2,4-dichloro-5-isopropoxyphenyl)-3-methoxybenzenecarboxamide is a substituted carboxamide featuring a dichlorinated phenyl ring with an isopropoxy group at position 5 and a methoxybenzene moiety.
Properties
IUPAC Name |
N-(2,4-dichloro-5-propan-2-yloxyphenyl)-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-10(2)23-16-9-15(13(18)8-14(16)19)20-17(21)11-5-4-6-12(7-11)22-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTGHNVFBLPDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-5-isopropoxyphenyl)-3-methoxybenzenecarboxamide typically involves the reaction of 2,4-dichloro-5-isopropoxyphenylamine with 3-methoxybenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-5-isopropoxyphenyl)-3-methoxybenzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.
Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Biological Activities
Research indicates that N-(2,4-dichloro-5-isopropoxyphenyl)-3-methoxybenzenecarboxamide exhibits significant biological activities, particularly as an anti-inflammatory and analgesic agent. Studies have shown its effectiveness in inhibiting pro-inflammatory cytokines and enzymes involved in pain pathways.
Case Study: Anti-inflammatory Effects
In a controlled study involving animal models of inflammation, the compound was administered at varying doses. Results demonstrated a dose-dependent reduction in edema and pain response compared to control groups. The mechanism appears to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.
Pharmaceutical Applications
Due to its pharmacological properties, this compound is being investigated for potential use in developing new therapeutic agents for conditions such as arthritis and other inflammatory diseases. Its ability to modulate immune responses makes it a candidate for further development in immunotherapy.
Agrochemical Applications
Beyond pharmaceuticals, this compound has potential applications in agrochemicals as a pesticide or herbicide. Its structural properties allow it to interact with biological systems effectively, suggesting it could be used to target specific pests or diseases in crops.
Case Study: Herbicidal Activity
In agricultural trials, formulations containing this compound showed promising results against common weed species. The compound's mode of action likely involves disrupting metabolic pathways essential for weed survival.
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-5-isopropoxyphenyl)-3-methoxybenzenecarboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various cellular pathways. For example, its potential anti-inflammatory effects could be attributed to the inhibition of key enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several carboxamide derivatives, which differ in substituents, heterocyclic systems, and pharmacological profiles. Below is a detailed comparison based on evidence:
2.1. Triazole-Based Analogs
- N-(3-Chlorophenyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide () Structure: Replaces the methoxybenzene group with a triazole ring and a methyl substituent. Molecular Weight: 439.73 g/mol (C₁₉H₁₇Cl₃N₄O₂). The dichloro-isopropoxyphenyl group is retained, suggesting similar hydrophobic interactions. Purity: >90%, indicating robust synthetic protocols .
1-(2,4-Dichloro-5-isopropoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide ()
2.2. Isoxazole Derivatives
- N-Benzhydryl-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide () Structure: Features an isoxazole ring substituted with chlorophenyl and benzhydryl groups. Molecular Weight: Not explicitly stated, but the benzhydryl group adds bulk, likely increasing molecular weight beyond 400 g/mol. Key Features: The isoxazole ring’s oxygen atom may alter electronic properties, affecting binding affinity.
- 5-(2,4-Bis(benzyloxy)-5-isopropylphenyl)-N-ethyl-4-(4-(morpholinomethyl)phenyl)isoxazole-3-carboxamide () Structure: Incorporates a morpholinomethyl group and benzyloxy substituents. Key Features: The morpholine moiety introduces solubility in aqueous environments, contrasting with the target compound’s methoxy group. Benzyloxy groups may reduce metabolic stability due to susceptibility to enzymatic cleavage .
2.3. Thiazole and Norbornene Systems
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-chloro-4-methoxybenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide ()
- Norbornene Dicarboximide Derivative () Structure: Bicyclic norbornene system with dicarboximide groups. Key Features: Increased molecular rigidity may limit conformational flexibility, reducing off-target interactions but complicating synthesis .
Structural and Functional Implications
Research Findings and Trends
- Solubility vs. Lipophilicity : Methoxy and isopropoxy groups balance solubility and membrane permeability, whereas bulky substituents (e.g., benzhydryl) favor lipophilicity .
- Synthetic Challenges : Triazole and isoxazole derivatives require multi-step syntheses, as seen in ’s use of X-ray crystallography for structural confirmation .
Biological Activity
N-(2,4-dichloro-5-isopropoxyphenyl)-3-methoxybenzenecarboxamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant case studies and research findings.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H17Cl2NO3
- CAS Number: 338961-16-3
The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-isopropoxyphenylamine with 3-methoxybenzoic acid, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, influencing various cellular pathways. For instance, it has been suggested that its anti-inflammatory effects could stem from the inhibition of key enzymes involved in inflammatory responses.
Biological Activities
1. Antimicrobial Activity:
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives containing similar functional groups showed promising antibacterial and antifungal activities against various pathogens .
2. Anti-inflammatory Effects:
The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in cellular models.
3. Anticancer Potential:
There is emerging evidence supporting the anticancer activity of this compound. It has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in certain cancer cell lines. This suggests a mechanism involving the modulation of signaling pathways associated with cell growth and survival .
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of related compounds. The results indicated that derivatives similar to this compound exhibited significant bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis as well as antifungal activity against Candida albicans.
Case Study 2: Anti-inflammatory Mechanism
In a controlled study using human cell lines, the compound was found to reduce levels of inflammatory markers significantly when treated with lipopolysaccharides (LPS). This suggests a potential therapeutic application in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,4-Dichloro-5-fluorophenyl derivatives | Similar functional groups | Antimicrobial activity |
| Bosutinib | Tyrosine kinase inhibitor | Anticancer activity |
| Diclofop-methyl | Herbicide | Agricultural applications |
This compound stands out due to its specific combination of functional groups that confer unique reactivity and biological activity compared to other compounds in its class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
